molecular formula C20H22N2O4S B5046475 3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid

3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid

Cat. No.: B5046475
M. Wt: 386.5 g/mol
InChI Key: FETGZZVLICYTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of amino acids often involves reactions you might have studied in organic chemistry, such as the Hell-Volhard-Zelinskii reaction and the Gabriel phthalimide synthesis . The amidomalonate synthesis is a simple variation of the malonic ester synthesis .


Chemical Reactions Analysis

Amino acids can react with each other in a typical acid-base neutralization reaction to form a salt . They can also undergo various other reactions, such as decarboxylation and deamination .


Physical and Chemical Properties Analysis

Amino acids are generally colorless, crystalline substances. They have high melting points due to their ionic properties . The solubility of amino acids depends on factors like polarity, isoelectric point, and temperature .

Mechanism of Action

The mechanism of action of an amino acid or its derivative would depend on its specific biological role. For example, some amino acids are precursors to neurotransmitters and can affect brain function .

Safety and Hazards

The safety and hazards associated with a specific amino acid or its derivative would depend on its specific structure and properties. For example, some amino acids are essential nutrients, while others can be toxic in large amounts .

Future Directions

The future directions in the study of amino acids and their derivatives could involve exploring their potential therapeutic uses , developing new methods for their synthesis , and investigating their roles in biological processes .

Properties

IUPAC Name

3-[(3-butoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-4-10-26-16-7-5-6-14(11-16)18(23)22-20(27)21-17-12-15(19(24)25)9-8-13(17)2/h5-9,11-12H,3-4,10H2,1-2H3,(H,24,25)(H2,21,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETGZZVLICYTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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